molecular formula C14H22N2 B13960866 1-benzyl-N,4-dimethylpiperidin-4-amine

1-benzyl-N,4-dimethylpiperidin-4-amine

Cat. No.: B13960866
M. Wt: 218.34 g/mol
InChI Key: NPPVNTVCJHDOCR-UHFFFAOYSA-N
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Description

1-benzyl-N,4-dimethylpiperidin-4-amine is an organic compound with the molecular formula C14H22N2 It is a piperidine derivative, characterized by the presence of a benzyl group and two methyl groups attached to the nitrogen and carbon atoms of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-benzyl-N,4-dimethylpiperidin-4-amine can be synthesized through several methods. One common approach involves the reaction of 1-benzyl-4-methylpiperidin-3-one with methylamine in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out in an organic solvent like toluene at elevated temperatures .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve more scalable processes. For example, the use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N,4-dimethylpiperidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-benzyl-N,4-dimethylpiperidin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored as a potential therapeutic agent for various diseases, including autoimmune disorders and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-benzyl-N,4-dimethylpiperidin-4-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-benzyl-N,3-dimethylpiperidin-4-amine
  • 1-benzyl-N,4-dimethylpiperidin-3-amine
  • 1-benzyl-4-methylpiperidin-3-one

Uniqueness

1-benzyl-N,4-dimethylpiperidin-4-amine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development .

Properties

Molecular Formula

C14H22N2

Molecular Weight

218.34 g/mol

IUPAC Name

1-benzyl-N,4-dimethylpiperidin-4-amine

InChI

InChI=1S/C14H22N2/c1-14(15-2)8-10-16(11-9-14)12-13-6-4-3-5-7-13/h3-7,15H,8-12H2,1-2H3

InChI Key

NPPVNTVCJHDOCR-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(CC1)CC2=CC=CC=C2)NC

Origin of Product

United States

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